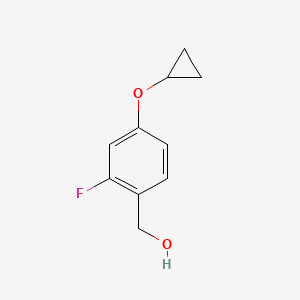
(4-Cyclopropoxy-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropoxy-2-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methanol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-fluorophenyl)methanol typically involves the reaction of 4-cyclopropoxy-2-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropoxy-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM)
Reduction: NaBH4 in ethanol, LiAlH4 in tetrahydrofuran (THF)
Substitution: NaOMe in methanol
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-fluorobenzaldehyde
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the fluorine atom
Applications De Recherche Scientifique
(4-Cyclopropoxy-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Cyclopropoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropoxy-2-chlorophenyl)methanol
- 4-Cyclopropoxy-2-bromophenyl)methanol
- 4-Cyclopropoxy-2-iodophenyl)methanol
Uniqueness
(4-Cyclopropoxy-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The cyclopropoxy group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
(4-cyclopropyloxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8,12H,3-4,6H2 |
Clé InChI |
KGLCMKPWFQRDEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
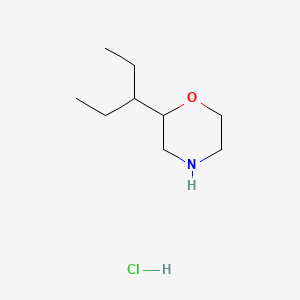
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

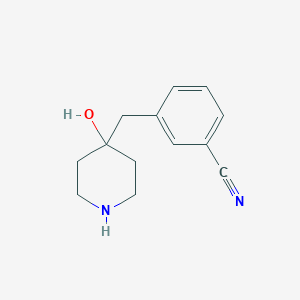
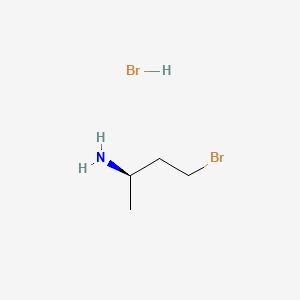
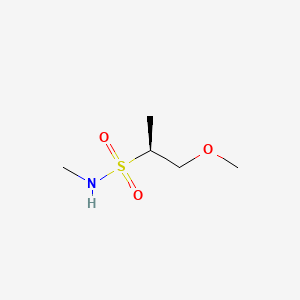
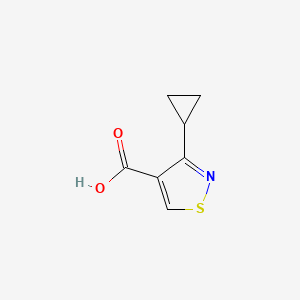


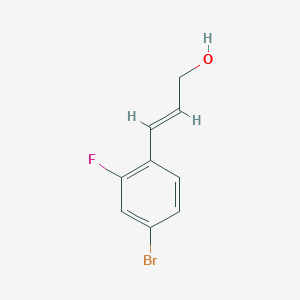
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
